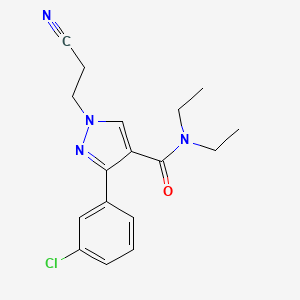

3-(3-chlorophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to the compound , often involves multistep reactions, starting with the construction of the pyrazole core followed by functionalization at specific positions on the ring. For instance, Singh et al. (2009) describe a synthesis approach for a densely functionalized pyrazole derivative through specification and transamidation of ester-functionalized pyrazoles, highlighting the complexity and the diversifying steps involved in such syntheses (Singh, Tomar, Das, & Singh, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, often substituted with various functional groups that significantly influence the compound's properties. Kumara et al. (2018) reported on the X-ray crystal structure of a novel pyrazole derivative, providing insights into the three-dimensional arrangement and confirming the twisted conformation between substituent rings through dihedral angles (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, hydrazinolysis, and amidation, as demonstrated by Yang Yun-shang (2010) in the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds (Yang Yun-shang, 2010). These reactions are crucial for the functionalization and further modification of the pyrazole core.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are significantly influenced by the nature and position of substituents on the pyrazole ring. For example, the thermal stability and solvent effects on structural parameters of a pyrazole compound were studied by Kumara et al. (2018), highlighting the importance of molecular interactions and environmental factors (Kumara, Dileep Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, electrophilic and nucleophilic regions, and potential for forming hydrogen bonds, play a critical role in the biological activity and applications of pyrazole derivatives. Studies, like the one by Sivakumar et al. (2020), employ density functional theory (DFT) to analyze the quantum chemical calculations and predict various intramolecular interactions responsible for the stabilization of the molecule (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

Scientific Research Applications

Synthetic Chemistry and Compound Design

Research in synthetic chemistry has leveraged compounds similar to 3-(3-chlorophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide for the design and synthesis of novel molecules. For instance, Singh et al. (2009) discuss the rational design and synthesis of related pyrazole compounds, highlighting their utility in inhibiting protein kinases. This suggests a methodology for adjusting pyrazole scaffolds to optimize pharmacological activity, which could be applicable to the synthesis and functionalization of our compound of interest (Singh, Tomar, Das, & Singh, 2009).

Materials Science

In the realm of materials science, Kim et al. (2016) have explored the creation of aromatic polyamides and polyimides containing pyrazole rings, like our compound, indicating potential in developing new materials with special properties such as enhanced solubility and thermal stability. This research could inform applications of 3-(3-chlorophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide in creating novel polymers or coatings with specific performance characteristics (Kim, Lee, Lee, Kim, & Chung, 2016).

Pharmacological Research

While specific studies directly involving 3-(3-chlorophenyl)-1-(2-cyanoethyl)-N,N-diethyl-1H-pyrazole-4-carboxamide were not identified, research on structurally related pyrazole derivatives provides insight into potential pharmacological applications. For instance, Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity, indicating that compounds within this family can interact with biological targets such as the CB1 receptor to modulate physiological responses. This suggests that our compound may also hold potential for the development of new therapeutic agents, pending further research into its specific bioactivity (Srivastava et al., 2007).

properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O/c1-3-21(4-2)17(23)15-12-22(10-6-9-19)20-16(15)13-7-5-8-14(18)11-13/h5,7-8,11-12H,3-4,6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQCCXYSTGWXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-1-(2-cyanoethyl)-N,N-diethylpyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![5-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpiperidin-2-one](/img/structure/B5515896.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)